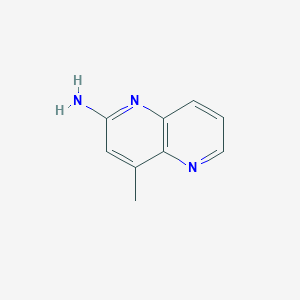

4-Methyl-1,5-naphthyridin-2-amine

Description

BenchChem offers high-quality 4-Methyl-1,5-naphthyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,5-naphthyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHWPJIVPMKZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 1,5-naphthyridine derivatives have been found to exhibit a variety of biological activities, suggesting they interact with multiple targets.

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination.

Biochemical Analysis

Biochemical Properties

4-Methyl-1,5-naphthyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including nucleophilic and electrophilic reagents. These interactions often result in the formation of metal complexes, which can influence the compound’s reactivity and stability. The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 4-Methyl-1,5-naphthyridin-2-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific kinases, which are essential for cell cycle regulation and apoptosis. Additionally, 4-Methyl-1,5-naphthyridin-2-amine can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 4-Methyl-1,5-naphthyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to form metal complexes also plays a role in its molecular mechanism, as these complexes can interact with DNA and other cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-1,5-naphthyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-1,5-naphthyridin-2-amine can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of 4-Methyl-1,5-naphthyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

4-Methyl-1,5-naphthyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in these pathways is important for understanding its overall impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-Methyl-1,5-naphthyridin-2-amine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s therapeutic potential and its effects on various tissues.

Subcellular Localization

4-Methyl-1,5-naphthyridin-2-amine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological activity.

Biological Activity

4-Methyl-1,5-naphthyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological significance, mechanisms of action, and potential therapeutic applications, drawing from a variety of research findings.

4-Methyl-1,5-naphthyridin-2-amine is part of the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is , and it features a methyl group at the 4-position and an amino group at the 2-position. This structural configuration is crucial for its interaction with biological targets.

The biological activity of 4-methyl-1,5-naphthyridin-2-amine primarily involves its interaction with various enzymes and receptors. The compound has been shown to inhibit specific kinases, which play vital roles in cellular signaling pathways. For instance, it has demonstrated inhibitory effects on phosphatidylinositol-4-kinase β (PI4K) associated with malaria parasites, suggesting potential as an antimalarial agent .

Antimicrobial Activity

Research indicates that 4-methyl-1,5-naphthyridin-2-amine exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth. The compound's mechanism includes interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Several studies have highlighted the anticancer potential of 4-methyl-1,5-naphthyridin-2-amine. It has been found to induce apoptosis in cancer cell lines such as HeLa and HL-60 by activating caspase pathways . In vivo studies have demonstrated its efficacy in reducing tumor growth in mouse models, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

Emerging evidence suggests that 4-methyl-1,5-naphthyridin-2-amine may possess neuroprotective properties. It has been evaluated as a potential treatment for neurodegenerative diseases like Alzheimer's due to its ability to inhibit tau aggregation and modulate neuroinflammatory responses .

Case Study: Antimalarial Activity

In a study involving humanized mouse models infected with Plasmodium falciparum, compounds derived from 1,5-naphthyridines were shown to effectively reduce parasitemia levels by over 80% at specific dosages . This highlights the potential of 4-methyl-1,5-naphthyridin-2-amine as a lead compound for developing new antimalarial therapies.

Case Study: Cancer Cell Line Evaluation

A series of experiments conducted on various cancer cell lines demonstrated that 4-methyl-1,5-naphthyridin-2-amine significantly inhibited cell proliferation at low micromolar concentrations. The compound was particularly effective against breast cancer cells (SKBr3), showcasing its potential in targeted cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,5-Naphthyridine | No substitutions | Moderate antimicrobial activity |

| 3-Bromo-4-methyl-naphthyridin | Bromine at the 3-position | Enhanced anticancer properties |

| 4-Methyl-1,5-naphthyridin-2-am | Methyl at 4-position | Potent against Plasmodium species |

Scientific Research Applications

Synthesis of 4-Methyl-1,5-naphthyridin-2-amine

The synthesis of 4-methyl-1,5-naphthyridin-2-amine typically involves cyclization reactions of appropriate precursors. Several methods have been documented for the preparation of naphthyridine derivatives, including:

- Cyclization Reactions : Utilizing various catalysts such as iodine and sodium nitrite to yield high-purity products.

- Nucleophilic Substitution : This method allows for the introduction of various substituents at different positions on the naphthyridine ring.

These synthetic strategies are crucial for producing compounds with specific biological activities and properties.

4-Methyl-1,5-naphthyridin-2-amine and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Key findings include:

- Inhibition of Protein Targets : Research has shown that 4-methyl-1,5-naphthyridin-2-amine acts as an inhibitor for several proteins involved in cancer and other diseases. For instance, it has been identified as a potent inhibitor of PRMT5/MTA complexes, which are implicated in various malignancies .

- Anticancer Activity : Compounds within the naphthyridine class have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .

Therapeutic Applications

The therapeutic potential of 4-methyl-1,5-naphthyridin-2-amine is supported by numerous studies:

Cancer Treatment

The compound's ability to inhibit specific protein interactions makes it a candidate for cancer therapies. Studies have indicated that it can reduce tumor growth in preclinical models by targeting key signaling pathways involved in cell proliferation and survival .

Antiviral Activity

Research has suggested that naphthyridine derivatives possess antiviral properties, particularly against hepatitis C virus (HCV) and other viral infections . The mechanism often involves interference with viral replication processes.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. For instance, it has shown promise in inhibiting phosphodiesterase enzymes, which play critical roles in cellular signaling pathways related to inflammation and immune responses .

Case Studies

Several case studies illustrate the applications of 4-methyl-1,5-naphthyridin-2-amine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.